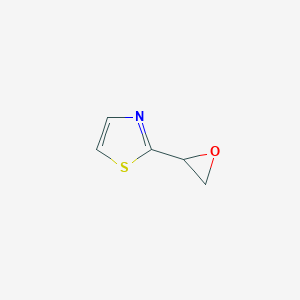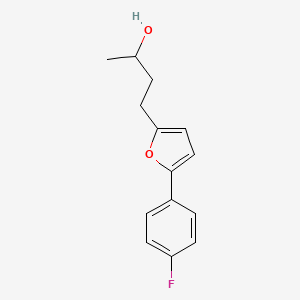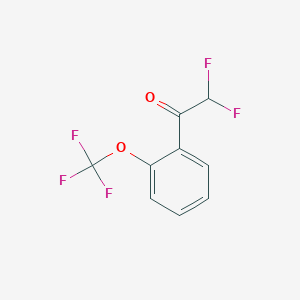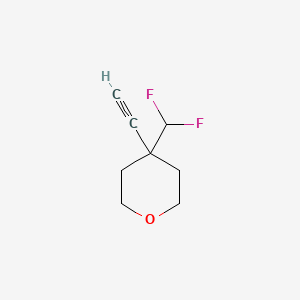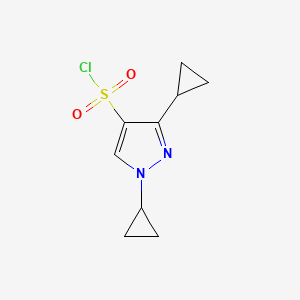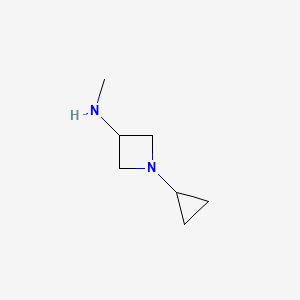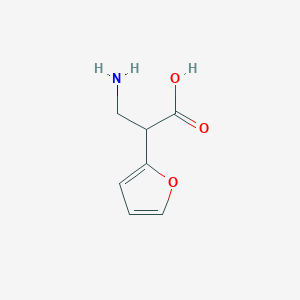
3-Amino-2-(furan-2-YL)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(furan-2-yl)propanoic acid can be achieved through several methods. One common approach involves the reduction of 3-(furan-2-yl)-2-(hydroxyimino)propanoic acid using zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C for 2 hours . This method yields the desired product in 48-94% yield .
Another method involves the use of diketopiperazine, hydantoin, and rhodanine as intermediates. These methods typically involve reduction using sodium amalgam, although this approach has environmental and safety concerns .
Industrial Production Methods
Industrial production of this compound may involve optimizing the aforementioned synthetic routes to achieve higher yields and purity. The use of environmentally friendly reducing agents and scalable reaction conditions is crucial for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-2-(furan-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: The compound can be reduced to form different amino acid derivatives.
Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Zinc dust and formic acid are commonly used for reduction reactions.
Substitution: Substitution reactions often involve reagents such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various furan derivatives, substituted amino acids, and other heterocyclic compounds .
Aplicaciones Científicas De Investigación
3-Amino-2-(furan-2-yl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and protein synthesis.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The precise mechanism of action of 3-Amino-2-(furan-2-yl)propanoic acid is not entirely elucidated. it is postulated to function as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), a key player in the synthesis of pro-inflammatory molecules . This inhibition may involve the binding of the compound to the active site of the enzyme, thereby preventing the formation of pro-inflammatory products.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-3-(furan-2-yl)propanoic acid: Another furan-containing amino acid with similar properties.
3-(2-Furyl)propanoic acid: A related compound with a furan ring attached to a propanoic acid backbone.
2-Furanpropionic acid: A furan derivative with a propionic acid group.
Uniqueness
3-Amino-2-(furan-2-yl)propanoic acid is unique due to its specific structure, which combines an alanine backbone with a furan ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C7H9NO3 |
|---|---|
Peso molecular |
155.15 g/mol |
Nombre IUPAC |
3-amino-2-(furan-2-yl)propanoic acid |
InChI |
InChI=1S/C7H9NO3/c8-4-5(7(9)10)6-2-1-3-11-6/h1-3,5H,4,8H2,(H,9,10) |
Clave InChI |
SZWINTHUWCLCSO-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)C(CN)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






